4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide
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Overview
Description
The compound “4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide” is a derivative of the class of compounds known as sulfonamides . Sulfonamides are a group of synthetic antimicrobial agents that contain the sulfonamide group . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Synthesis Analysis
The synthesis of sulfanilamide, a related compound, involves the chlorosulfonation of the corresponding acetanilide . The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group, affording 4-acetamidobenzenesulfonamide . The subsequent hydrolysis of the sulfonamide produces the sulfanilamide .Molecular Structure Analysis
The molecular formula of 4-acetamidobenzenesulfonyl azide, a related compound, is C8H8N4O3S . It has a molecular weight of 240.24 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sulfanilamide, a related compound, include chlorosulfonation, substitution of chlorine with an amino group, and hydrolysis of the sulfonamide .Physical and Chemical Properties Analysis
4-Acetamidobenzenesulfonyl azide, a related compound, is a solid at 20 degrees Celsius .Scientific Research Applications
Synthesis and Microbial Studies
A study focused on the synthesis of new pyridine derivatives using p-acetamidobenzenesulfonyl chloride as a key intermediate for developing compounds with potential antibacterial and antifungal activities (Patel & Agravat, 2007). This research illustrates the utility of the compound in generating new molecules with potential for microbial resistance studies.
Pharmacological Evaluation for Anti-inflammatory Agents
In the context of anti-inflammatory research, a derivative similar to 4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide, namely 4-amino-N¹ methylbenzenesulfonamide, was synthesized and evaluated for its anti-inflammatory potential, demonstrating significant effectiveness in reducing paw edema in rat models (Mahdi, 2017). This underscores the potential of related compounds in the development of new anti-inflammatory drugs.
Material Science Applications
In material science, the synthesis and properties of ortho-linked polyamides, involving a bis(ether-carboxylic acid) derived from similar compound frameworks, were explored. These polyamides exhibited noncrystalline structures, high solubility in polar solvents, and thermal stability, making them suitable for various applications in material science (Hsiao et al., 2000).
Novel Compound Synthesis
Research into the intramolecular C-H insertions of carbenes derived from 2-diazo-2-sulfamoylacetamides demonstrated the synthesis of novel compounds with potential applications in organic synthesis and medicinal chemistry (Que et al., 2019). This work highlights the versatility of similar compounds in facilitating complex chemical transformations.
Mechanism of Action
Target of Action
The primary target of 4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide is the enzyme involved in the synthesis of folic acid in bacteria . This compound, like other sulfa drugs, competes with para-aminobenzoic acid (PABA) for incorporation into folic acid .
Mode of Action
this compound interacts with its targets by mimicking the structure of PABA, a precursor in the synthesis of folic acid . By doing so, it inhibits the enzyme responsible for incorporating PABA into folic acid, thereby disrupting the synthesis of folic acid .
Biochemical Pathways
The affected pathway is the synthesis of folic acid, a vital component for bacterial growth . The downstream effects include the inhibition of bacterial growth due to the lack of folic acid, which is essential for the synthesis of nucleic acids and the metabolism of amino acids .
Pharmacokinetics
Similar sulfa drugs are known to be well absorbed in the gastrointestinal tract and widely distributed throughout body tissues .
Result of Action
The molecular effect of this compound’s action is the disruption of folic acid synthesis, leading to the inhibition of bacterial growth . On a cellular level, this results in the inability of the bacteria to proliferate, thereby controlling the bacterial infection .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, it is known to be a corrosive material and causes burns by all exposure routes . Therefore, it should be handled with care, and exposure to skin or eyes should be avoided .
Safety and Hazards
4-Acetamidobenzenesulfonyl azide, a related compound, is classified as a hazardous substance . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is also suspected of causing genetic defects . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
4-(4-acetamidophenyl)sulfonyl-N,N-diphenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-20(30)26-21-12-14-24(15-13-21)34(32,33)28-18-16-27(17-19-28)25(31)29(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15H,16-19H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZWADPMFSZSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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